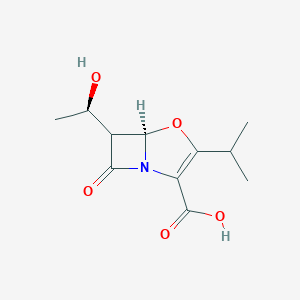
6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid, also known as HIP, is a synthetic antibiotic that belongs to the carbapenem class of antibiotics. It was first synthesized in the 1980s and has since been used in scientific research as a tool to study the mechanism of action of antibiotics and to develop new antibiotics.
Mecanismo De Acción
6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid works by inhibiting the synthesis of bacterial cell walls. It binds to the penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains and ultimately leading to cell lysis and death.
Biochemical and Physiological Effects:
6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid has been shown to have low toxicity and low immunogenicity, making it a safe and effective tool for scientific research. It has also been shown to have good stability and solubility in aqueous solutions, making it easy to work with in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid has several advantages as a tool for scientific research. It is effective against a wide range of bacterial strains, making it a versatile tool for microbiology research. It is also relatively easy to synthesize and has low toxicity and immunogenicity, making it a safe and effective tool for laboratory experiments. However, 6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid does have some limitations. It is not effective against all bacterial strains and may not be suitable for all types of research.
Direcciones Futuras
There are several future directions for research involving 6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid. One direction is the development of new antibiotics based on the structure of 6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid. Another direction is the study of the mechanism of action of other antibiotics and the development of new antibiotics that target different aspects of bacterial cell wall synthesis. Additionally, 6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid may be used in combination with other antibiotics to enhance their effectiveness against bacterial infections.
Métodos De Síntesis
The synthesis of 6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid involves several steps, including the reaction of 2-isopropylidene-1,3-dioxolan-4-one with 6-aminopenicillanic acid and the subsequent hydrolysis of the resulting intermediate. The final product is obtained by the reaction of the intermediate with a hydroxylating agent.
Aplicaciones Científicas De Investigación
6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid has been widely used in scientific research as a tool to study the mechanism of action of antibiotics. It has been shown to be effective against a wide range of bacterial strains, including Gram-positive and Gram-negative bacteria, making it a valuable tool in microbiology research.
Propiedades
Número CAS |
132015-05-5 |
|---|---|
Nombre del producto |
6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid |
Fórmula molecular |
C11H15NO5 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
(5R)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-propan-2-yl-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO5/c1-4(2)8-7(11(15)16)12-9(14)6(5(3)13)10(12)17-8/h4-6,10,13H,1-3H3,(H,15,16)/t5-,6?,10-/m1/s1 |
Clave InChI |
DDTDRSJPHCQGAG-NITLAFNMSA-N |
SMILES isomérico |
C[C@H](C1[C@@H]2N(C1=O)C(=C(O2)C(C)C)C(=O)O)O |
SMILES |
CC(C)C1=C(N2C(O1)C(C2=O)C(C)O)C(=O)O |
SMILES canónico |
CC(C)C1=C(N2C(O1)C(C2=O)C(C)O)C(=O)O |
Otros números CAS |
132015-05-5 |
Sinónimos |
6-(1-hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid HI-1-oxapenem |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



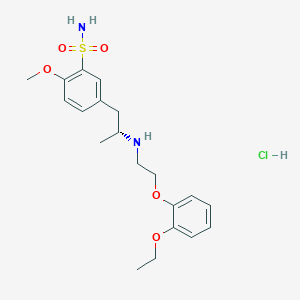

![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)
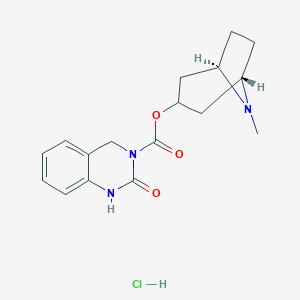



![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
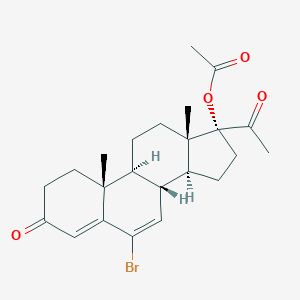
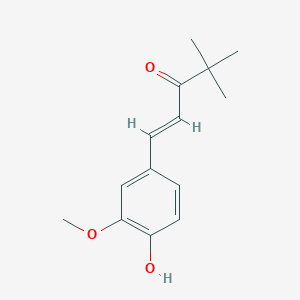
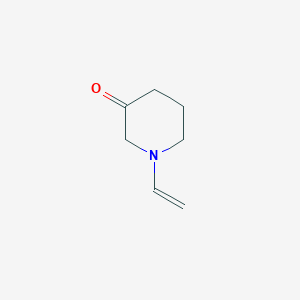
![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)
![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)
